{[1-(4-Methoxybenzoyl)-2,3-dihydro-1H-indol-6-yl]methyl}amine
Overview
Description
“{[1-(4-Methoxybenzoyl)-2,3-dihydro-1H-indol-6-yl]methyl}amine” is a chemical compound with the molecular formula C17H18N2O2 and a molecular weight of 282.34 . It has gained significant attention from the scientific community due to its potential applications in various fields of research and industry.
Molecular Structure Analysis
The molecular structure of “this compound” consists of a methoxybenzoyl group attached to an indole ring, which is further connected to a methylamine group .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 282.34 . More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications
Antiproliferative and Antimicrobial Properties
- Schiff bases derived from 1,3,4-thiadiazole compounds, related to the structure of interest, have shown significant DNA protective ability against oxidative damage and strong antimicrobial activity against certain bacteria. These compounds also exhibited cytotoxicity on cancer cell lines, suggesting potential use in chemotherapy strategies with minimal cytotoxicity to healthy cells (Gür et al., 2020).
Synthesis and Characterization for Various Applications
- The synthesis and reactions of 2,3‐dihydrofuran‐3‐one derivatives, closely related to the chemical structure of interest, have been studied. These reactions with primary amines provide compounds that could be utilized in various chemical and biological applications (Üngören et al., 2004).
Applications in Alzheimer's Disease
- A 5-aroylindolyl-substituted hydroxamic acid derivative, structurally similar to the compound of interest, was found to have selective inhibitory activity against histone deacetylase 6 (HDAC6). It demonstrated potential in ameliorating Alzheimer's disease phenotypes, suggesting a possible therapeutic application for related compounds in neurodegenerative diseases (Lee et al., 2018).
Synthesis for Peptidoleukotriene Antagonism
- Research on 1,3,6-trisubstituted indoles, which share a core structure with the compound , has explored their use as peptidoleukotriene antagonists. These compounds have shown promising results in asthma treatment (Brown et al., 1992).
Development as Anticancer Agents
- A study on 1-[[(dialkylamino)alkyl]amino]-4-methyl-5H-pyrido[4,3-b]benzo[e]- and -benzo[g]indoles, which are structurally related, showed that these compounds can be promising new classes of antineoplastic agents, indicating their potential in cancer therapy (Nguyen et al., 1990).
Safety and Hazards
Properties
IUPAC Name |
[6-(aminomethyl)-2,3-dihydroindol-1-yl]-(4-methoxyphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-21-15-6-4-14(5-7-15)17(20)19-9-8-13-3-2-12(11-18)10-16(13)19/h2-7,10H,8-9,11,18H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDBRQVMBDYDDEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCC3=C2C=C(C=C3)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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